5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIZLPALJVUQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine derivative.
Formation of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alcohol derivatives.
Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the hydroxypropyl group with the dimethylfuran moiety, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-hydroxypropyl)thiophene-2-carboxamide: Lacks the dimethylfuran moiety.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide: Lacks the chloro group.
5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzamide: Contains a benzene ring instead of a thiophene ring.
Uniqueness
The presence of both the chloro group and the dimethylfuran moiety in 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide makes it unique compared to its similar compounds. These structural features may impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with an amine-containing intermediate. For example:
- Step 1: Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or DMF .
- Step 2: Reaction with the amine intermediate (e.g., 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine) under nitrogen atmosphere, followed by purification via reverse-phase HPLC or recrystallization .
Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize side products.
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies proton environments (e.g., hydroxypropyl -OH at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS/LC-MS): Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups (amide C=O stretch at ~1650 cm, thiophene ring vibrations at ~3100 cm) .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC) to enhance efficiency .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during coupling steps .
- Solvent Optimization: Use DMF for solubility of polar intermediates or DCM for easier purification .
- Purification: Employ gradient elution in HPLC with acetonitrile/water mixtures to isolate high-purity product .
Advanced: How should researchers resolve discrepancies in reported biological activities of thiophene-carboxamide analogs?
Answer:
- Cross-Validation: Replicate assays (e.g., antimicrobial MIC, cytotoxicity) under standardized conditions to confirm activity .
- Structural Analog Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity .
- Orthogonal Assays: Use SPR (surface plasmon resonance) to validate target binding affinity and rule off-target effects .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action?
Answer:
- In Vitro Binding Assays: Use fluorescence polarization or ITC (isothermal titration calorimetry) to quantify interactions with biological targets (e.g., enzymes, receptors) .
- Gene Expression Profiling: RNA-seq or qPCR to identify differentially expressed genes in treated cell lines .
- Molecular Docking: Predict binding modes using software like AutoDock Vina, focusing on thiophene and carboxamide interactions with active sites .
Basic: Which functional groups dominate the compound’s chemical reactivity?
Answer:
- Thiophene Ring: Electron-rich system prone to electrophilic substitution (e.g., halogenation, nitration) .
- Carboxamide Group: Participates in hydrogen bonding and hydrolytic stability studies under acidic/basic conditions .
- Chloro Substituent: Enhances electrophilicity and influences lipophilicity (logP ~2.5–3.0) .
- Hydroxypropyl Chain: Modulates solubility and serves as a site for derivatization (e.g., esterification) .
Advanced: How to design a stability study under varying environmental conditions?
Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 1–13) and quantify hydrolysis products using LC-MS .
- Oxidative Stress: Treat with HO (3% v/v) to evaluate susceptibility to oxidation .
Advanced: What computational methods aid in predicting the compound’s environmental fate?
Answer:
- QSAR Modeling: Predict biodegradability and toxicity using software like EPI Suite .
- Molecular Dynamics Simulations: Assess partitioning coefficients (logK) and soil adsorption potential .
- Metabolic Pathway Prediction: Use tools like Meteor Nexus to identify potential biotic/abiotic transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
